molecular formula C13H19NO2 B5889879 4-[2-(2-methylphenoxy)ethyl]morpholine

4-[2-(2-methylphenoxy)ethyl]morpholine

Cat. No.: B5889879
M. Wt: 221.29 g/mol
InChI Key: DDGYGBVGKHGWER-UHFFFAOYSA-N
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Description

4-[2-(2-Methylphenoxy)ethyl]morpholine is a morpholine derivative characterized by a 2-methylphenoxyethyl substituent attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, often serving as intermediates or bioactive molecules.

Key structural features:

  • 2-Methylphenoxyethyl side chain: The 2-methyl group introduces steric hindrance and electron-donating effects, which may influence receptor binding or metabolic stability compared to other substituents.

Properties

IUPAC Name

4-[2-(2-methylphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-12-4-2-3-5-13(12)16-11-8-14-6-9-15-10-7-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGYGBVGKHGWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methylphenoxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(2-methylphenoxy)ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Anhydrous ethanol or acetonitrile
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-[2-(2-methylphenoxy)ethyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various morpholine-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-[2-(2-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-[2-(2-methylphenoxy)ethyl]morpholine with structurally related morpholine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications
This compound 2-Methylphenoxyethyl C₁₃H₁₉NO₂ 221.29 Not reported Inferred anticancer potential
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxyphenylsulfonyl C₁₁H₁₅NO₄S 257.30 109–110 Synthetic intermediate
4-[2-(4-Nitrophenoxy)ethyl]morpholine 4-Nitrophenoxyethyl C₁₂H₁₆N₂O₄ 252.27 Not reported Research chemical
4-[2-(4-Iodophenoxy)ethyl]morpholine 4-Iodophenoxyethyl C₁₂H₁₆INO₂ 333.16 Not reported Radiolabeling applications
4-[2-(Methylsulphonyl)phenyl]morpholine 2-(Methylsulphonyl)phenyl C₁₁H₁₅NO₃S 241.31 Not reported Pharmaceutical building block

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects: The 2-methyl group in the target compound introduces ortho-substitution, which may hinder enzymatic degradation compared to para-substituted analogs (e.g., 4-nitrophenoxy in ).
Anticancer Activity

A structurally related arotinoid, 4-[2-(p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenoxy)ethyl]morpholine (), demonstrated potent antitumor effects in rat mammary carcinoma models at 0.35 mmol/kg/day, reducing tumor burden to 10–30% of initial values with minimal bone toxicity compared to retinoids .

Toxicity Profiles
  • Retinoid analogs: Severe skeletal toxicity (e.g., all-trans-retinoic acid) limits dosing .
  • Morpholine derivatives: ’s arotinoid showed dose-dependent weight loss and skin effects but avoided severe bone toxicity, suggesting morpholine’s role in mitigating side effects .

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